molecular formula C11H12BrNO B1447761 3-tert-Butoxy-4-bromobenzonitrile CAS No. 960309-90-4

3-tert-Butoxy-4-bromobenzonitrile

Cat. No. B1447761
M. Wt: 254.12 g/mol
InChI Key: AFXUFMMOFMVQMC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-tert-Butoxy-4-bromobenzonitrile consists of a benzene ring substituted with a bromine atom, a nitrile group, and a tert-butoxy group. The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

3-tert-Butoxy-4-bromobenzonitrile is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Polymer Synthesis and Properties

3-tert-Butoxy-4-bromobenzonitrile has been explored in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, contributing to noncrystalline, readily soluble polymers with high thermal stability and the ability to form transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Organic Synthesis and Catalysis

In organic synthesis, compounds related to 3-tert-Butoxy-4-bromobenzonitrile have been utilized in the preparation of oxazolidinones, which are valuable chiral auxiliaries. This showcases the compound's role in facilitating complex synthetic pathways and waste disposal (Brenner, Vecchia, Leutert, & Seebach, 2003).

Radical Chemistry

N-tert-Butoxy-1-aminopyrenyl radicals, related to 3-tert-Butoxy-4-bromobenzonitrile, have been studied for their isolation, electronic structure, and magnetic characterization, indicating the compound's potential in radical chemistry and magnetic material research (Miura, Matsuba, Tanaka, Teki, & Takui, 2002).

Fluorinated Nitroxides

The interaction of related compounds with tert-butylamine and subsequent oxidation has led to the synthesis of functionalized perfluorinated phenyl tert-butyl nitroxides. These findings highlight the compound's relevance in developing novel materials with specific magnetic and electronic properties (Tretyakov, Fedyushin, Panteleeva, Gurskaya, Rybalova, Bogomyakov, Zaytseva, Kazantsev, Shundrina, & Ovcharenko, 2019).

Electrochemical Studies

Electrochemical studies of N-alkoxyarylaminyl radicals related to 3-tert-Butoxy-4-bromobenzonitrile have been conducted, providing insights into their reversible cyclic voltammograms and electrochemical data. This research contributes to a deeper understanding of the electrochemical behavior of such compounds (Miura & Muranaka, 2006).

Safety And Hazards

3-tert-Butoxy-4-bromobenzonitrile is harmful if swallowed or in contact with skin. It causes serious eye irritation. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended when handling this compound .

properties

IUPAC Name

4-bromo-3-[(2-methylpropan-2-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-8(7-13)4-5-9(10)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXUFMMOFMVQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butoxy-4-bromobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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